(R)-Merimepodib is derived from the chemical class of triazole ribonucleosides and ribonucleotides. It is characterized by the molecular formula and has a molar mass of approximately 452.467 g/mol. The compound is classified as a small molecule and is currently categorized as investigational, having undergone various phases of clinical trials for different viral infections.
The synthesis of (R)-Merimepodib involves multiple steps that typically include:
The specific synthetic pathway can vary based on the desired stereochemistry and yield optimization.
(R)-Merimepodib has a complex molecular structure characterized by several functional groups, including an oxolan ring and aromatic moieties. The crystal structure has been determined using synchrotron X-ray powder diffraction data, revealing that it crystallizes in space group P212121. Key structural parameters include:
These parameters indicate a well-defined crystalline arrangement that influences its physical properties.
(R)-Merimepodib primarily functions through its action as an inhibitor of inosine monophosphate dehydrogenase. The mechanism involves:
The compound's effectiveness against various viruses has been documented, demonstrating its potential in antiviral therapies.
The mechanism of action for (R)-Merimepodib involves several key processes:
This dual action makes it a candidate for treating both viral infections and conditions requiring immune modulation.
(R)-Merimepodib exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies in pharmaceutical applications.
The primary applications of (R)-Merimepodib include:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: